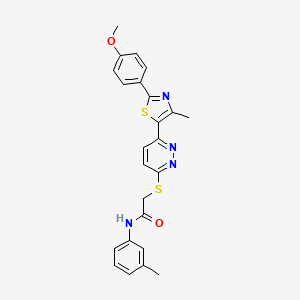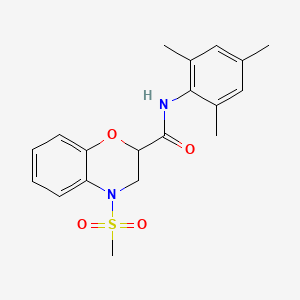![molecular formula C21H16BrFN4O2S B14970336 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B14970336.png)
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a substituted acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage
Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized via the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Preparation of Triazole Intermediate: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.
Coupling Reaction: The benzofuran and triazole intermediates are coupled using a thiol reagent under suitable conditions to form the sulfanyl linkage.
Introduction of Acetamide Group: The final step involves the acylation of the coupled intermediate with 4-bromo-2-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and anti-viral research.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds such as amiodarone and angelicin share the benzofuran core and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide lies in its combined structural features, which allow it to interact with multiple molecular targets and exhibit a broad range of biological activities.
特性
分子式 |
C21H16BrFN4O2S |
|---|---|
分子量 |
487.3 g/mol |
IUPAC名 |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H16BrFN4O2S/c1-2-9-27-20(18-10-13-5-3-4-6-17(13)29-18)25-26-21(27)30-12-19(28)24-16-8-7-14(22)11-15(16)23/h2-8,10-11H,1,9,12H2,(H,24,28) |
InChIキー |
GDBXRSYVXUIYLH-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)dibutan-1-one](/img/structure/B14970255.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14970262.png)

![N-(4-ethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970284.png)
![N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B14970285.png)
![methyl 3-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14970298.png)
![1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B14970303.png)
![4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B14970310.png)
![N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B14970316.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B14970320.png)
![2-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970333.png)
![N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14970343.png)

![1,1'-(3-cyclohexyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B14970347.png)
